(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-12-15(9-18-22(12)13-5-3-2-4-6-13)16(23)20-10-14(11-20)21-8-7-17-19-21/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQKFPRYEWWSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that integrates multiple heterocyclic structures, notably a triazole ring, an azetidine moiety, and a pyrazole derivative. This structural complexity suggests potential for diverse biological activities, making it a significant subject of study in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down as follows:
| Component | Structure Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms |
| Azetidine Moiety | A four-membered saturated ring containing one nitrogen atom |
| Pyrazole Ring | A five-membered ring with two adjacent nitrogen atoms |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of pharmacological effects. These include:
- Anticancer Properties : In silico studies suggest potential interactions with multiple biological targets associated with cancer pathways.
- Anti-inflammatory Effects : The pyrazole and triazole moieties are known to contribute to anti-inflammatory activity.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Triazole Ring : Often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Azetidine Ring Formation : Cyclization of appropriate precursors under basic conditions.
- Coupling Reactions : Final steps involve coupling with various derivatives to enhance biological activity.
This synthetic route allows for the introduction of substituents that can modulate biological activity further.
Case Studies and Research Findings
Recent studies have demonstrated the biological activity of compounds related to this structure:
Antifungal Activity
A study on pyrazole derivatives showed increased antifungal activity against various phytopathogenic fungi when electron-donating groups were present on the aryl ring . This suggests that structural modifications can enhance efficacy.
Antibacterial Activity
Research indicated that certain derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, specific pyrazole derivatives showed comparable potency to commercial antibiotics .
Cytotoxicity Studies
Cytotoxic effects were evaluated in human leukemia cell lines. The highest cytotoxicity was observed in derivatives with specific functional groups, indicating that structural variations can lead to significant differences in activity .
In Silico Predictions
Computational methods have been employed to predict the interactions of this compound with various biological targets. These predictions suggest that its structural components may facilitate binding to proteins involved in key signaling pathways related to cancer and inflammation.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. The triazole ring has been associated with the inhibition of various pathogens due to its ability to interfere with fungal cell wall synthesis and bacterial growth mechanisms.
Case Study:
A study on similar triazole derivatives demonstrated effective inhibition against Candida albicans and Staphylococcus aureus, suggesting that our compound may exhibit comparable antimicrobial effects .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. Triazole derivatives have been shown to inhibit the bcr-abl kinase, which is crucial in chronic myeloid leukemia treatment. The mechanism involves binding to the enzyme, leading to reduced cell proliferation in cancerous tissues .
Drug Development
The compound is being explored for its potential as a bioactive compound with various therapeutic applications. Its ability to form hydrogen bonds enhances its solubility and stability, making it suitable for drug formulation .
Antifungal Activity
Similar compounds have shown promising antifungal activity, particularly against resistant strains. The triazole ring's mechanism of action involves disrupting fungal cell membrane integrity, making it a valuable candidate in antifungal drug development .
Material Science Applications
The unique structural properties of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone make it suitable for developing new materials with specific electronic or photonic properties. Its stability under various conditions allows it to be used in advanced material applications .
Comparison with Similar Compounds
Research Findings and Gaps
- Bioactivity Data : While analogs like the triazole-thiol derivative () highlight antiradical activity, targeted studies on the compound’s specific interactions with biological targets (e.g., kinases, oxidases) are needed.
- Synthetic Challenges : The azetidine-triazole linkage may require optimized reaction conditions to avoid ring strain and byproducts, a common issue in small-ring heterocycle synthesis .
Q & A
Q. What are the key synthetic pathways for synthesizing (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of the azetidine-triazole core using copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous triazole-containing compounds .
- Step 2 : Coupling the azetidine-triazole moiety with the 5-methyl-1-phenylpyrazole fragment via nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling. Reagents such as potassium carbonate (base) and palladium catalysts may be used under reflux conditions .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole formation | CuSO₄, sodium ascorbate, 50°C, 16h | 61 | >95% |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75–85 | >90% |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly the triazole (δ 7.8–8.2 ppm) and pyrazole (δ 6.5–7.5 ppm) signals .
- X-ray Crystallography : Resolves spatial arrangements, bond lengths (e.g., C=O at ~1.21 Å), and dihedral angles between the azetidine and pyrazole rings .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 378.1452) .
Q. What are the common chemical reactions involving this compound?
- Methodological Answer : Reactivity is dominated by:
- Nucleophilic Substitution : The ketone group undergoes reactions with amines or hydrazines to form Schiff bases or hydrazones .
- Electrophilic Aromatic Substitution : The phenyl group on the pyrazole can be halogenated or nitrated under acidic conditions .
- Hydrogen Bonding : The triazole nitrogen participates in H-bonding, critical for biological interactions .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., kinases) by analyzing interactions between the triazole moiety and catalytic sites .
- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in CHARMM36 force field) .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. chloro on pyrazole) with activity using Hammett parameters .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Analysis : Compare EC₅₀ values across studies (e.g., anti-inflammatory activity ranging from 0.5–10 µM) to identify assay-specific variability .
- Metabolic Stability Testing : Use liver microsomes to evaluate if discrepancies arise from differential CYP450 metabolism .
- Structural Analog Comparison :
| Analog | Modification | Activity (IC₅₀, µM) |
|---|---|---|
| Parent Compound | None | 1.2 |
| 5-Chloro derivative | Pyrazole-Cl | 0.8 |
| Triazole-NH₂ | Triazole-amine | 2.5 |
Q. How does pH influence the compound’s stability and reactivity?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates via HPLC under varying pH (e.g., t₁/₂ = 24h at pH 7.4 vs. 2h at pH 1.2) .
- Degradation Pathways : Acidic conditions hydrolyze the azetidine ring, while basic conditions degrade the triazole .
- Buffering Agents : Use phosphate (pH 6–8) or citrate (pH 2–4) buffers to stabilize during biological assays .
Q. What advanced techniques enhance synthesis efficiency?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from 16h to 2h with comparable yields (e.g., 60% → 58%) .
- Flow Chemistry : Enables continuous production with >90% purity by optimizing residence time and temperature .
- Catalyst Screening : Test Pd/XPhos systems to improve coupling step efficiency (yield increase from 75% to 88%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
